![molecular formula C20H25N3O5S B2671697 Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate CAS No. 451466-34-5](/img/no-structure.png)

Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

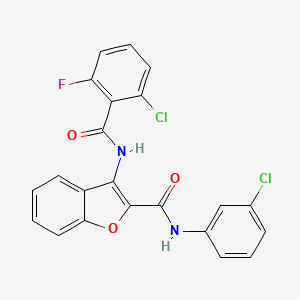

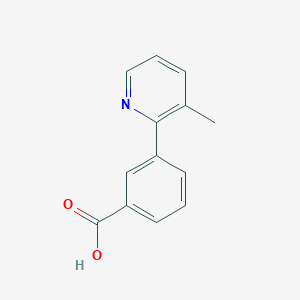

The compound is a complex organic molecule that contains several functional groups, including an ester group, a thioxo group, and a piperidine ring. These functional groups could potentially confer interesting chemical properties to the molecule .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy . This would provide information about the arrangement of atoms in the molecule and the types of bonds present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of an ester group suggests that this compound might have a fruity smell. The piperidine ring could potentially make the compound basic .Wissenschaftliche Forschungsanwendungen

Antitumor and Antiproliferative Activities

Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate has shown promise in antitumor and antiproliferative applications. A study by Mohareb and Halim (2018) highlighted its use in synthesizing dihydroquinazolin derivatives with significant cytotoxicity towards various cancer cell lines. These compounds also exhibited kinase inhibition properties, making them potential candidates for cancer therapy (Mohareb & Halim, 2018).

Antimicrobial Potential

Research by Desai, Shihora, and Moradia (2007) explored the synthesis of new quinazolines, including derivatives of Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate, demonstrating notable antibacterial and antifungal activities. These compounds were effective against various pathogens like Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007).

Novel Heterocyclic Synthesis

Zaki et al. (2021) reported the synthesis of novel piperidinyl thieno tetrahydroisoquinolines attached to other new heterocycles. These compounds, which could be synthesized using Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate, were also tested for antibacterial and antifungal activities, showing significant potential (Zaki et al., 2021).

Tyrosine Kinase Inhibition for Cancer Therapy

Riadi et al. (2021) discussed a compound synthesized using a similar process, which exhibited potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This suggests its potential as an effective anti-cancer agent, especially in targeting specific cancer cell lines (Riadi et al., 2021).

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate involves the condensation of 2-methoxyethylamine with ethyl 3-oxopiperidine-1-carboxylate, followed by the reaction of the resulting product with 2-mercapto-3-(4-nitrophenyl)propionic acid and subsequent cyclization to form the tetrahydroquinazoline ring. The resulting compound is then reacted with ethyl chloroformate to form the final product.", "Starting Materials": [ "Ethyl 3-oxopiperidine-1-carboxylate", "2-Methoxyethylamine", "2-Mercapto-3-(4-nitrophenyl)propionic acid", "Ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of ethyl 3-oxopiperidine-1-carboxylate with 2-methoxyethylamine in the presence of a base such as sodium hydride or potassium carbonate to form ethyl 1-(2-methoxyethyl)piperidine-3-carboxylate.", "Step 2: Reaction of the product from step 1 with 2-mercapto-3-(4-nitrophenyl)propionic acid in the presence of a base such as triethylamine to form the corresponding thioester.", "Step 3: Cyclization of the thioester from step 2 with a base such as sodium methoxide to form the tetrahydroquinazoline ring.", "Step 4: Reaction of the product from step 3 with ethyl chloroformate in the presence of a base such as triethylamine to form the final product, Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate." ] } | |

CAS-Nummer |

451466-34-5 |

Produktname |

Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate |

Molekularformel |

C20H25N3O5S |

Molekulargewicht |

419.5 |

IUPAC-Name |

ethyl 1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-3-carboxylate |

InChI |

InChI=1S/C20H25N3O5S/c1-3-28-19(26)14-5-4-8-22(12-14)17(24)13-6-7-15-16(11-13)21-20(29)23(18(15)25)9-10-27-2/h6-7,11,14H,3-5,8-10,12H2,1-2H3,(H,21,29) |

InChI-Schlüssel |

NZSSTDAPMXJKSY-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CCOC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2671622.png)

![4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-butyric acid](/img/structure/B2671626.png)

![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2671632.png)

![4-[2-(2-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2671635.png)